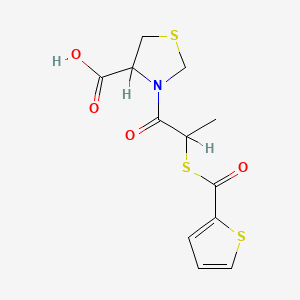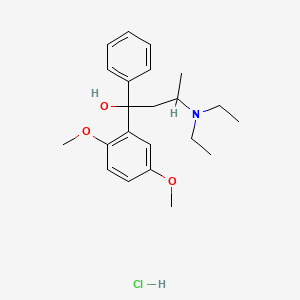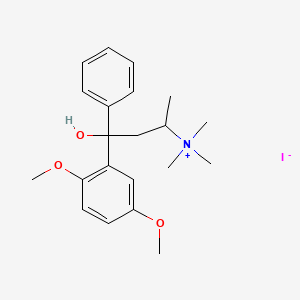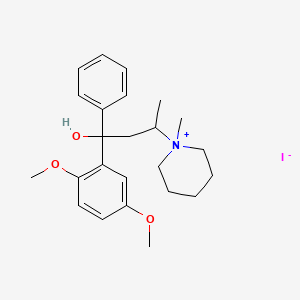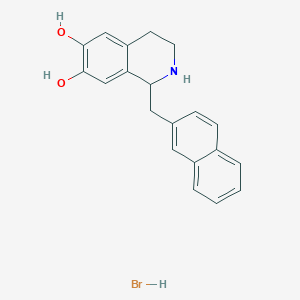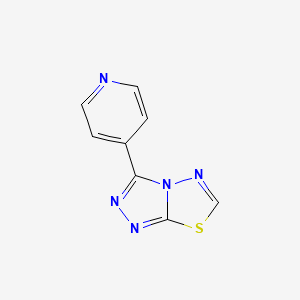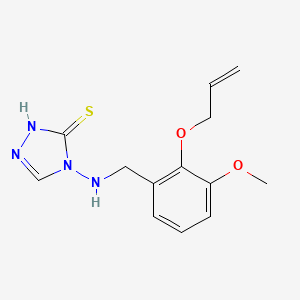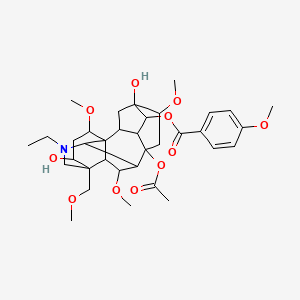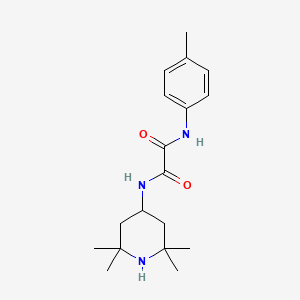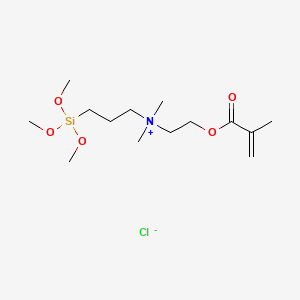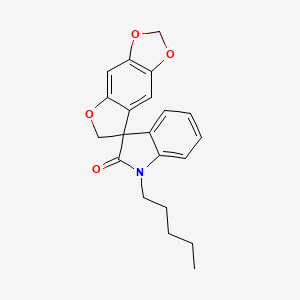
XEN907
Overview
Description
XEN907 is a novel pentacyclic spirooxindole compound that acts as a blocker of the voltage-gated sodium channel subtype NaV1.7. This compound has shown high potency in vitro and has been studied for its potential use in treating pain conditions, particularly those related to inflammatory and neuropathic pain .
Preparation Methods
The synthesis of XEN907 involves a scaffold rigidification strategy starting from an oxindole identified through high-throughput screening. The synthetic route includes the optimization of oxindole C-3 and N-1 substituents, leading to a simplified analogue with increased potency. The final compound, this compound, is obtained through a series of chemical reactions that involve the formation of a spirooxindole structure .
Chemical Reactions Analysis
XEN907 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: this compound can undergo substitution reactions where certain substituents are replaced with others to enhance its properties. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
XEN907 has been extensively studied for its applications in various fields:
Chemistry: It serves as a model compound for studying the structure-activity relationship of spirooxindole blockers.
Biology: this compound is used to investigate the role of NaV1.7 in pain perception and to develop new analgesic drugs.
Medicine: The compound is being explored as a potential treatment for pain conditions, including inflammatory and neuropathic pain.
Industry: This compound’s unique structure and properties make it a valuable compound for developing new pharmaceuticals
Mechanism of Action
XEN907 exerts its effects by blocking the NaV1.7 sodium channel, which plays a crucial role in the transmission of pain signals. The compound binds to the central cavity of the channel, causing a transition from α-helix to π-helix in the S6 segment, which tightens the fast inactivation gate. This action stabilizes the channel in its inactivated state and delays recovery from inactivation, thereby reducing pain sensation .
Comparison with Similar Compounds
XEN907 is compared with other spirooxindole blockers of NaV1.7, such as TC-N1752 and NaV1.7-IN2. These compounds share similar mechanisms of action but differ in their binding sites and effects on the channel’s conformation. This compound is unique in its ability to cause a specific conformational change in the S6 segment, making it a promising candidate for further optimization .
Similar compounds include:
TC-N1752: Another spirooxindole blocker of NaV1.7 with a different binding mechanism.
NaV1.7-IN2: A pore blocker that does not cause conformational changes in the channel.
Properties
IUPAC Name |
1'-pentylspiro[6H-furo[2,3-f][1,3]benzodioxole-7,3'-indole]-2'-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-2-3-6-9-22-16-8-5-4-7-14(16)21(20(22)23)12-24-17-11-19-18(10-15(17)21)25-13-26-19/h4-5,7-8,10-11H,2-3,6,9,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMRUZIIERITEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2C3(C1=O)COC4=CC5=C(C=C34)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
